7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
CAS No.: 1416714-51-6
Cat. No.: VC8072901
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416714-51-6 |
|---|---|
| Molecular Formula | C12H15N3O2 |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 7-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine |
| Standard InChI | InChI=1S/C12H15N3O2/c1-16-10-5-6-13-9-8-14-15(12(9)10)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3 |
| Standard InChI Key | DUEVWKADSHOEBY-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=NC=C1)C=NN2C3CCCCO3 |
| Canonical SMILES | COC1=C2C(=NC=C1)C=NN2C3CCCCO3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a pyrazolo[4,3-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. The 7-methoxy group occupies position 7 of the pyridine ring, while the tetrahydro-2H-pyran-2-yl (THP) group protects the N1 position of the pyrazole moiety . This substitution pattern distinguishes it from isomers such as 4-methoxy-1-THP-pyrazolo[3,4-b]pyridine (PubChem CID 121228778) and 5-methoxy derivatives.
Table 1: Comparative Structural Properties of Selected Pyrazolo-Pyridine Derivatives
*Nuclear Magnetic Resonance (NMR) data inferred from analogous systems .
The THP group enhances solubility in organic solvents, while the methoxy group influences electronic properties through resonance effects . X-ray crystallography of related compounds reveals planar pyrazolo-pyridine cores with THP groups adopting chair conformations .
Synthesis and Characterization
Multi-Component Bicyclization Strategies
While no direct synthesis of the 7-methoxy derivative has been reported, the Journal of Organic Chemistry describes a four-component bicyclization approach for pyrazolo[3,4-b]pyridines . Adapting this method could involve:
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Condensation of a β-ketoester with hydrazine to form a pyrazole intermediate.
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Cyclocondensation with a pyridine-containing aldehyde under acidic conditions.
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THP protection using dihydropyran and a protic acid catalyst .
Critical parameters include:
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Catalyst: p-Toluenesulfonic acid (pTSA) facilitates THP protection.
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Yield: Analogous reactions achieve 60–75% yields after purification .
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
Infrared (IR) Spectroscopy
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Strong absorption at 1699 cm⁻¹ (C=O stretch in intermediates) .
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Bands at 1251 cm⁻¹ (C-O-C in THP) and 1618 cm⁻¹ (C=N pyrazole) .
Chemical Reactivity and Functionalization
Electrophilic Substitution Reactions
The electron-rich pyridine ring undergoes regioselective reactions:
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Nitration: Nitronium tetrafluoroborate introduces nitro groups at C5 or C8 positions in analogous compounds.
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Halogenation: N-Bromosuccinimide (NBS) brominates the pyridine ring, as seen in 3-bromo-7-methoxy-1-THP-pyrazolo[3,4-c]pyridine (CAS 1416714-17-4) .
Reductive Transformations
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Hydrogenation: Pd/C-mediated hydrogenation reduces the pyridine ring to a piperidine derivative, enhancing basicity.
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Methoxy Group Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl, enabling further O-functionalization .
Future Research Directions
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